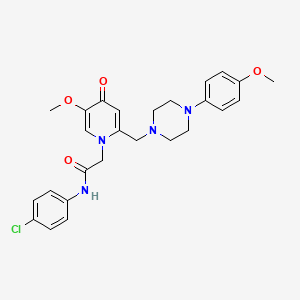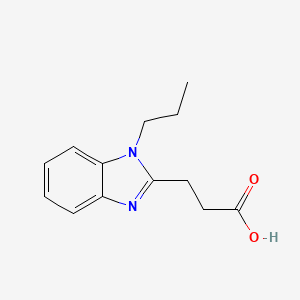
3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” is a chemical compound with the molecular formula C13H16N2O2 . It is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological and clinical applications .
Molecular Structure Analysis
The molecular structure of “3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” can be represented by the SMILES stringO=C(O)CCN1C=NC2=C1C=CC=C2 . This representation provides a text notation for the compound’s molecular structure.
Aplicaciones Científicas De Investigación
Organic Synthesis
Novel Synthesis Methods
Research has shown innovative ways to synthesize benzimidazole derivatives, including 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid. For instance, a novel isocyanide-based three-component synthesis method allows for the preparation of benzimidazole-fused 1,4-diazepine-5-ones, highlighting the compound's utility in creating structurally complex molecules with potential bioactivity (Ghandi et al., 2011).
Catalysis and Chemical Reactions
The compound has been utilized in oxidative cross-coupling reactions, offering a pathway to β-azolyl propanoic acid derivatives. This application demonstrates its role in facilitating the synthesis of biologically active molecules and pharmaceuticals through copper or nickel catalysis (Tan et al., 2017).
Bioactive Compound Development
Antimicrobial Activity
Benzimidazole derivatives, including those related to 3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid, have shown significant antimicrobial properties. Studies have identified compounds with excellent inhibitory activity against bacterial strains such as Bacillus subtilis and Bacillus proteus, indicating their potential in developing new antimicrobial agents (Wen et al., 2016).
DNA Binding and Cytotoxicity
Research on benzimidazole-containing compounds has explored their DNA binding capabilities and cytotoxic effects against various cancer cell lines. These compounds bind to DNA through intercalative modes and exhibit substantial in vitro cytotoxic effects, showcasing their potential in cancer therapy (Paul et al., 2015).
Materials Science
Polymer Science
The exploration of benzimidazole derivatives in materials science, particularly in enhancing the reactivity of molecules towards benzoxazine ring formation, is noteworthy. Phloretic acid, related to the compound of interest, has been utilized to introduce phenolic functionalities to aliphatic hydroxyl-bearing molecules, facilitating the synthesis of almost 100% bio-based benzoxazine end-capped molecules. This novel approach demonstrates the potential of benzimidazole derivatives in developing materials with specific properties for a wide range of applications (Trejo-Machin et al., 2017).
Direcciones Futuras
The future directions for “3-(1-propyl-1H-benzimidazol-2-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in medicine and other fields. Given their diverse biological activities, these compounds could be promising candidates for drug development .
Propiedades
IUPAC Name |
3-(1-propylbenzimidazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-9-15-11-6-4-3-5-10(11)14-12(15)7-8-13(16)17/h3-6H,2,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTQNTMASOBOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

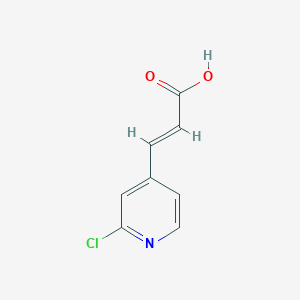
![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)
![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
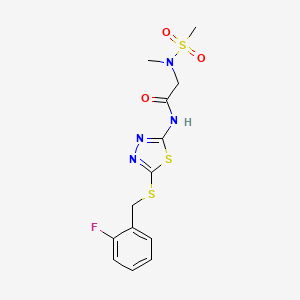
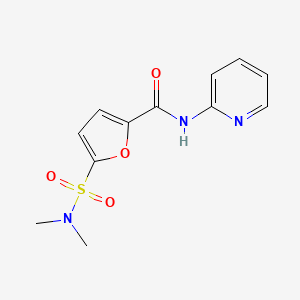
![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2857749.png)

![2-[3-(Aminomethyl)phenyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B2857751.png)
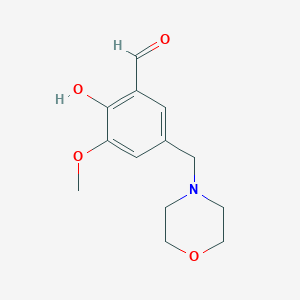
![2-{4-[(3-Chlorophenyl)sulfonyl]-1,4-diazepan-1-yl}[1,3]thiazolo[5,4-b]pyridine](/img/structure/B2857756.png)
![N-[1-(3-methyl-1-benzothiophen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2857757.png)
![4-{[6-Chloro-2-(methylsulfanyl)-4-pyrimidinyl]amino}benzenol](/img/structure/B2857758.png)
